molecular formula C23H31ClFN3O5 B1588408 Cisapride monohydraté CAS No. 260779-88-2

Cisapride monohydraté

Numéro de catalogue: B1588408
Numéro CAS: 260779-88-2
Poids moléculaire: 484.0 g/mol
Clé InChI: QBYYXIDJOFZORM-LBPAWUGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A substituted benzamide used for its prokinetic properties. It is used in the management of gastroesophageal reflux disease, functional dyspepsia, and other disorders associated with impaired gastrointestinal motility. (Martindale The Extra Pharmacopoeia, 31st ed)
See also: Cisapride (has active moiety).

Mécanisme D'action

Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus). This results in increased tone and amplitude of gastric (especially antral) contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit.
Cisapride exerts its effect by increasing the release of acetylcholine from the postganglionic nerve endings of the myenteric plexus. This release of acetylcholine increases esophageal activity and increases esophageal sphincter tone, thereby improving esophageal clearance and decreasing reflux of gastric and duodenal emptying as a result of increased gastric and duodenal contractility and antroduodenal coordination. Duodenogastric reflux is also decreased. Cisapride improves transit in both small and large bowel.

Applications De Recherche Scientifique

Clinical Applications

Cisapride has several documented applications in clinical practice:

  • Gastroesophageal Reflux Disease (GERD) :
    • Cisapride is effective in treating nocturnal heartburn associated with GERD. It improves symptoms and promotes mucosal healing .
    • A study indicated that cisapride significantly increased lower esophageal sphincter pressure, which is beneficial for patients with reflux disease .
  • Gastroparesis :
    • Clinical trials have shown that cisapride enhances gastric emptying in patients with gastroparesis, leading to improved symptomatology such as reduced nausea and abdominal pain .
    • A double-blind study demonstrated that cisapride resulted in a significant increase in gastric emptying rates compared to placebo .
  • Functional Dyspepsia :
    • Cisapride has been shown to alleviate symptoms in patients with functional dyspepsia, proving at least as effective as other treatments like metoclopramide .
  • Chronic Intestinal Pseudo-obstruction :
    • The medication has been noted for its potential benefits in managing chronic intestinal pseudo-obstruction syndromes, although further studies are warranted to establish its efficacy conclusively .
  • Chronic Constipation :
    • Cisapride can increase stool frequency and reduce the need for laxatives in patients suffering from idiopathic constipation, although it may be less effective in severe cases .

Case Studies and Research Findings

Several case studies highlight the effectiveness and safety profile of cisapride:

  • A controlled trial involving 26 patients with upper gut dysmotility showed that while cisapride improved gastric emptying, the overall symptomatic benefit was not significantly greater than placebo .
  • In another study focusing on functional dyspepsia, cisapride was found to be effective in improving symptoms compared to other prokinetic agents .

Safety and Contraindications

Despite its benefits, cisapride's use has been limited due to safety concerns. It is associated with prolonged QT intervals and potential arrhythmias, leading to its withdrawal from many markets. The FDA has issued warnings regarding its contraindications when used with certain medications that affect CYP450 metabolism .

Data Table: Summary of Clinical Applications

ApplicationEfficacy EvidenceKey Findings
Gastroesophageal Reflux DiseaseSignificant improvement in symptomsIncreased lower esophageal sphincter pressure
GastroparesisEnhanced gastric emptyingImproved symptomatology over placebo
Functional DyspepsiaComparable efficacy to metoclopramideEffective symptom relief
Chronic Intestinal Pseudo-obstructionPotential benefits notedFurther studies required for conclusive evidence
Chronic ConstipationIncreased stool frequencyReduced laxative use

Analyse Biochimique

Biochemical Properties

Cisapride monohydrate acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, it promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction with the serotonin receptors and acetylcholine neurotransmitters plays a crucial role in its biochemical reactions .

Cellular Effects

Cisapride monohydrate stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum, resulting in accelerated gastric emptying and intestinal transit .

Molecular Mechanism

The molecular mechanism of action of Cisapride monohydrate involves its role as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, Cisapride monohydrate promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This results in the stimulation of gastrointestinal motor activity .

Dosage Effects in Animal Models

In dogs, the dosage of Cisapride monohydrate ranges from 0.1–0.5 mg/kg orally every 8–12 hours . In cats, the dosage ranges from 2.5–5.0 mg per cat orally 2–3 times daily . The effects of Cisapride monohydrate vary with different dosages in these animal models .

Metabolic Pathways

Cisapride monohydrate is metabolized in the liver by the CYP3A4 enzyme . This interaction with the CYP3A4 enzyme is a key part of the metabolic pathway of Cisapride monohydrate .

Transport and Distribution

Cisapride monohydrate is known to be 97.5% protein-bound , indicating that it may interact with transport proteins for distribution within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the search results.

Subcellular Localization

Given its mechanism of action, it can be inferred that it likely interacts with receptors and neurotransmitters in the cellular membrane of the enteric nervous system .

Activité Biologique

Cisapride is a gastrokinetic agent primarily known for its role as a 5-HT4 receptor agonist. It has been utilized in clinical settings to enhance gastrointestinal motility, particularly in patients with conditions such as gastroparesis and chronic constipation. This article delves into the biological activity of cisapride, summarizing key research findings, case studies, and relevant data.

Cisapride acts predominantly as an agonist at the 5-HT4 serotonin receptors, which stimulates the release of acetylcholine in the gastrointestinal tract. This action enhances intestinal motility through both receptor-dependent and independent pathways, leading to increased peristalsis and improved gastric emptying .

Efficacy in Gastroparesis

A notable study investigated the effects of cisapride on patients with upper gut dysmotility, including those with diabetic and idiopathic gastroparesis. The double-blind, placebo-controlled trial involved 26 patients who received cisapride (10 mg three times daily) over six weeks. Key findings included:

  • Gastric Emptying Improvement : Cisapride significantly increased gastric emptying of solids compared to placebo (p < 0.05).
  • Symptomatic Relief : Although both groups showed symptom improvement, cisapride did not provide a statistically significant advantage over placebo in total symptom scores .

Impact on Chronic Constipation

In another study focusing on chronic constipation, cisapride demonstrated effectiveness in improving bowel habits and reducing laxative consumption among patients with idiopathic constipation . The results indicated that cisapride could enhance colonic transit time and rectal capacity, making it beneficial for individuals with severe constipation.

Safety Profile and Cardiac Effects

Despite its efficacy, cisapride has been associated with potential cardiac risks. Research has shown that it can prolong the QT interval, leading to concerns about arrhythmias, particularly when used alongside other medications that affect cardiac conduction . However, studies involving children indicated that when administered at therapeutic doses, cisapride did not significantly impact the QT interval or lead to serious arrhythmias .

Data Summary

The following table summarizes key findings from various studies on cisapride's biological activity:

Study FocusFindingsStatistical Significance
Gastric Emptying in GastroparesisIncreased gastric emptying of solids (p < 0.05)Significant
Symptomatic ReliefNo significant difference in total symptom scores vs. placeboNot Significant
Chronic ConstipationImproved bowel habits; reduced laxative useSignificant
Cardiac SafetyNo significant QT prolongation at therapeutic dosesNot Significant

Case Studies

  • Case Study on Spinal Injury Patients : A study examining the effects of cisapride on colonic transit time in spinal injury patients reported a significant reduction in transit time from 3.4 hours to 2.6 hours after treatment with cisapride . This highlights its potential utility in managing bowel function in this population.
  • Retrospective Analysis : A retrospective study involving 11,000 premature infants treated with cisapride found minimal instances of non-lethal arrhythmias, suggesting that under careful monitoring and appropriate dosing, the risks may be manageable .

Propriétés

Numéro CAS

260779-88-2

Formule moléculaire

C23H31ClFN3O5

Poids moléculaire

484.0 g/mol

Nom IUPAC

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate

InChI

InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m1./s1

Clé InChI

QBYYXIDJOFZORM-LBPAWUGGSA-N

SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O

SMILES isomérique

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O

SMILES canonique

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O

Color/Form

White to slightly biege powder

melting_point

110 °C

Description physique

Solid

Pictogrammes

Corrosive

Solubilité

Sparingly soluble in methanol. Soluble in acetone
Practically insoluble in water.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cisapride
Reactant of Route 2
Reactant of Route 2
Cisapride
Reactant of Route 3
Reactant of Route 3
Cisapride
Reactant of Route 4
Reactant of Route 4
Cisapride
Reactant of Route 5
Reactant of Route 5
Cisapride
Reactant of Route 6
Reactant of Route 6
Cisapride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.